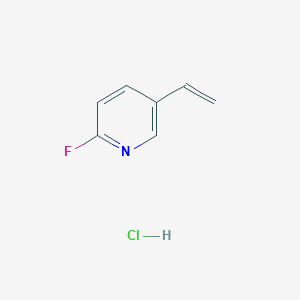

2-Fluoro-5-vinylpyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethenyl-2-fluoropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRPPBYKUNGHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-29-4 | |

| Record name | Pyridine, 5-ethenyl-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

2-Fluoro-5-vinylpyridine hydrochloride CAS number and properties

CAS Number: 1951439-29-4 (Hydrochloride Salt) | CAS Number: 1133879-66-9 (Free Base)[1]

Part 1: Executive Summary & Chemical Profile

2-Fluoro-5-vinylpyridine hydrochloride is a specialized fluorinated heterocyclic building block used primarily in the synthesis of advanced pharmaceutical intermediates and functionalized polymers. It combines the electronic modulation of a fluorine atom at the C2 position with the reactive versatility of a vinyl group at the C5 position.

In drug discovery, the C2-fluorine atom serves as a bioisostere for hydrogen or hydroxyl groups, significantly altering the pKa of the pyridine ring (making it less basic) and enhancing metabolic stability against oxidative metabolism. The C5-vinyl moiety acts as a "chemical handle" for Heck couplings, Michael additions, or radical polymerizations, allowing this scaffold to be integrated into complex drug linkers or pH-responsive hydrogels.

Chemical Identity Table

| Property | Data |

| Systematic Name | 2-Fluoro-5-ethenylpyridine hydrochloride |

| CAS Number (Salt) | 1951439-29-4 |

| CAS Number (Base) | 1133879-66-9 |

| Molecular Formula | C₇H₆FN[1][2] · HCl |

| Molecular Weight | 159.59 g/mol (Salt); 123.13 g/mol (Base) |

| Appearance | Off-white to pale yellow hygroscopic solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents |

| SMILES | FC1=NC=C(C=C)C=C1.Cl |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

Part 2: Synthesis & Manufacturing Protocols

High-purity synthesis of this compound typically avoids the harsh dehydration conditions used for commodity vinylpyridines (e.g., 2-vinylpyridine). Instead, a transition-metal-catalyzed cross-coupling approach is preferred to preserve the sensitive C-F bond and prevent spontaneous polymerization.

Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method utilizes 2-fluoro-5-bromopyridine as the starting material. The choice of the Suzuki coupling over the Stille reaction eliminates toxic organotin byproducts, aligning with Green Chemistry principles essential for pharmaceutical manufacturing.

Reagents & Materials:

-

Substrate: 2-Fluoro-5-bromopyridine (1.0 eq)

-

Vinyl Source: Potassium vinyltrifluoroborate (1.2 eq) or Vinylboronic acid pinacol ester.

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) or Pd(PPh₃)₄.

-

Base: Cs₂CO₃ (3.0 eq) or K₃PO₄.

-

Solvent: THF/H₂O (9:1) or 1,4-Dioxane/H₂O.

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 2-fluoro-5-bromopyridine, potassium vinyltrifluoroborate, and base. Evacuate and backfill with Argon three times to remove O₂ (Oxygen inhibits the Pd cycle and promotes homocoupling).

-

Catalysis: Add the Palladium catalyst and degassed solvent system.

-

Reaction: Heat to reflux (approx. 80°C) for 4–16 hours. Monitor via HPLC or TLC (Hexane:EtOAc 8:2) until the bromide is consumed.

-

Workup (Critical): Cool to room temperature. Dilute with ethyl acetate and wash with water. The organic layer contains the free base (2-Fluoro-5-vinylpyridine).

-

Note: The free base is prone to polymerization. Do not concentrate to dryness without adding a radical inhibitor (e.g., 4-tert-butylcatechol, 100 ppm) if storing as a liquid.

-

-

Salt Formation:

-

Dry the organic layer over Na₂SO₄.

-

Cool to 0°C.

-

Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise.

-

The hydrochloride salt will precipitate immediately.

-

-

Isolation: Filter the solid under Argon. Wash with cold diethyl ether to remove residual catalyst/ligands. Dry under vacuum at room temperature.

Synthesis Pathway Diagram[3]

Figure 1: Palladium-catalyzed synthesis pathway via Suzuki-Miyaura coupling followed by salt formation.[1]

Part 3: Technical Applications & Reactivity[4]

Medicinal Chemistry: The "Fluorine Effect"

In drug design, 2-fluoro-5-vinylpyridine is a strategic scaffold. The fluorine atom at C2 exerts a strong electron-withdrawing effect (inductive effect, -I), which:

-

Lowers pKa: Reduces the basicity of the pyridine nitrogen, decreasing the likelihood of protonation at physiological pH. This can improve membrane permeability compared to non-fluorinated analogs.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation, blocking the labile C2 position from metabolic attack.

Polymer Science: Functionalized Poly(vinylpyridine)

The vinyl group allows this molecule to serve as a monomer for Poly(2-fluoro-5-vinylpyridine) .

-

Reactivity: The electron-deficient ring makes the vinyl group highly reactive toward anionic polymerization and controlled radical polymerization (e.g., RAFT, ATRP).

-

Application: These polymers are used as pH-responsive hydrogels. The fluorine substitution tunes the pH transition point of the polymer swelling/collapse, making it distinct from standard P4VP or P2VP polymers.

Self-Validating Quality Control (QC)

To ensure the integrity of the material before use in critical assays, perform the following checks:

-

1H NMR (DMSO-d6): Look for the characteristic vinyl protons (dd, ~5.4–6.8 ppm) and the downfield shift of the pyridine protons due to the HCl salt formation.

-

Absence of Polymer: A broad baseline "hump" in the NMR spectrum indicates polymerization. If detected, recrystallization from MeOH/Ether is required.

Reactivity Logic Diagram

Figure 2: Divergent reactivity profile showing applications in polymer synthesis and medicinal chemistry.

Part 4: Handling & Safety Protocols

Warning: Vinylpyridines are lachrymators and potential skin sensitizers. The hydrochloride salt, while less volatile, is corrosive and hygroscopic.

-

Polymerization Hazard: Even as a salt, the vinyl group can undergo spontaneous polymerization if exposed to light or heat for prolonged periods.

-

Protocol: Store in amber vials. If storing for >6 months, confirm monomer purity via NMR before use.

-

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis or stoichiometry errors in weighing.

-

Protocol: Handle quickly in a fume hood or, preferably, inside a glovebox.

-

-

Neutralization: If the free base is required for a reaction (e.g., a Heck coupling), neutralize the salt in situ using a tertiary amine (e.g., DIPEA or TEA) rather than performing an aqueous extraction, to minimize oxidative degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310164, 2-Fluoro-5-vinylpyridine. Retrieved from [Link]

- Lerebours, R., & Wolf, C. (2006).Chemo- and regioselective metal-catalyzed cross-coupling of halopyridines. Journal of the American Chemical Society. (General protocol for halopyridine coupling).

- Sigma-Aldrich.this compound Product Specification.

Sources

Technical Guide: Molecular Weight & Characterization of 2-Fluoro-5-vinylpyridine Hydrochloride

Executive Summary

2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) is a specialized heterocyclic building block used primarily in medicinal chemistry as a precursor for introducing vinyl-substituted pyridine motifs into drug candidates.[1][2][3][4][5] Its core significance lies in the reactivity of the vinyl group (susceptible to polymerization and Heck coupling) and the metabolic stability conferred by the fluorine atom at the C2 position.[1][3][5]

This guide provides a definitive technical analysis of its molecular weight, chemical identity, synthesis pathways, and handling protocols required for high-integrity research and development.[1][2][3]

Chemical Identity & Physical Properties[2][3][4][6]

The precise molecular weight is critical for stoichiometric calculations in catalysis (e.g., Suzuki-Miyaura or Heck couplings) to avoid catalyst poisoning or incomplete conversion.[1][2][3][5]

Identity Matrix[2][4][6]

| Property | Specification |

| Compound Name | This compound |

| IUPAC Name | 2-fluoro-5-ethenylpyridine hydrochloride |

| CAS Number (HCl Salt) | 1951439-29-4 |

| CAS Number (Free Base) | 1133879-66-9 |

| Molecular Formula | C₇H₆FN[1][2][3][4][5] · HCl |

| SMILES (Free Base) | C=Cc1cnc(F)cc1 |

| Appearance | Off-white to pale yellow hygroscopic solid |

Molecular Weight Breakdown

The molecular weight is derived from the standard atomic weights of the constituent elements.[1][2][3] The hydrochloride salt serves to stabilize the vinylpyridine moiety, which is prone to polymerization in its free base form.[1][5]

| Component | Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| 2-Fluoro-5-vinylpyridine | C₇H₆FN | 123.0484 | 123.13 |

| Hydrogen Chloride | HCl | 35.9767 | 36.46 |

| Total (HCl Salt) | C₇H₇ClFN | 159.0251 | 159.59 |

Critical Note for Researchers: When calculating stoichiometry for palladium-catalyzed cross-couplings, ensure you correct for the mass of the HCl counterion. Use 159.59 g/mol for the salt, not the free base value of 123.13 g/mol .[1][3][5]

Synthesis & Production Workflow

The synthesis of 2-Fluoro-5-vinylpyridine typically proceeds via a Heck Vinylation or Stille Coupling from the corresponding bromopyridine.[1][2][3] The hydrochloride salt is generated in the final step to enhance shelf-life stability.[1][3]

Reaction Pathway Diagram[2][3][4][6]

Figure 1: Synthetic route from 2-Fluoro-5-bromopyridine to the hydrochloride salt.

Protocol: Free Base to Hydrochloride Conversion

If you purchase the free base (CAS 1133879-66-9) and need to generate the salt for stability:

-

Dissolution : Dissolve 1.0 eq of 2-Fluoro-5-vinylpyridine in anhydrous diethyl ether or 1,4-dioxane (0.5 M concentration).

-

Acidification : Cool to 0°C. Dropwise add 1.1 eq of 4M HCl in dioxane under inert atmosphere (N₂/Ar).

-

Precipitation : The white solid precipitate forms immediately.[1][3]

-

Isolation : Filter the solid under nitrogen (hygroscopic!) and wash with cold pentane.[1][3][5]

-

Drying : Dry under high vacuum at room temperature for 4 hours. Do not heat , as thermal energy can trigger polymerization of the vinyl group.[1][3][5]

Handling, Stability & Storage

The vinyl group at the C5 position makes this compound an active monomer.[1][3] Without proper handling, it can undergo spontaneous polymerization, rendering the material useless.[1][2][3][5]

Polymerization Risks[2][3][4][6]

-

Initiators : Light (UV), heat (>30°C), and radical initiators (peroxides).[1][3][5]

-

Inhibitors : Commercial free base samples are often stabilized with 100-500 ppm of 4-tert-butylcatechol (TBC) .[1][2][3][5] The HCl salt is generally more stable but should still be treated as sensitive.[1][3]

Storage Protocol

-

Temperature : Store at -20°C for long-term storage; 2-8°C is acceptable for active use.

-

Atmosphere : Store under Argon or Nitrogen.[1][2][3] The HCl salt is hygroscopic ; moisture absorption will alter the effective molecular weight and can hydrolyze the C-F bond over extended periods.[1][2][3]

-

Container : Amber glass vials to prevent UV-initiated polymerization.[1][3]

Analytical Verification

To verify the identity and purity of the compound before use in critical assays, use the following spectroscopic markers.

Proton NMR (¹H-NMR)

Fluorine NMR (¹⁹F-NMR)

-

Signal : Single peak around -70 to -75 ppm (relative to CFCl₃), characteristic of 2-fluoropyridines.[1][2][3][5]

References

-

PubChem Compound Summary . (2025). 2-Fluoro-5-vinylpyridine.[1][3][4][5][6] National Center for Biotechnology Information.[1][3] Retrieved from [Link]

-

Tu Wien Repository . (2024).[1][3][5] Application of non-volatile reagents for the introduction of short hydrocarbon chains. (Synthesis verification of 5-vinyl-2-fluoropyridine). Retrieved from [Link][1][3][5]

Sources

- 1. 552331-57-4|2-Fluoro-4-vinylpyridine|BLD Pharm [bldpharm.com]

- 2. 1824298-36-3|2-Fluoro-5-methyl-4-vinylpyridine|BLD Pharm [bldpharm.com]

- 3. 2369-19-9|2-Fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 4. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 5. hycell.tw [hycell.tw]

- 6. 1133879-66-9|2-Fluoro-5-vinylpyridine|BLD Pharm [bldpharm.com]

chemical and physical properties of 2-Fluoro-5-vinylpyridine hydrochloride

High-Value Intermediate for Medicinal Chemistry & Polymer Science [1][2][3]

Executive Summary

2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) is a bifunctional heteroaromatic building block characterized by two distinct reactive centers: an electron-deficient pyridine ring activated for nucleophilic aromatic substitution (SNAr) at the C2 position, and a vinyl group at the C5 position capable of polymerization or Michael addition.[1][2][3]

This monograph details the physicochemical profile, synthesis pathways, and handling protocols for this compound. It is primarily utilized in the synthesis of neuroprotective agents (e.g., carboline derivatives) and as a monomer for functionalized polymers where the 2-fluoro group serves as a latent handle for post-polymerization modification.

Chemical Identity & Structure

| Property | Data |

| IUPAC Name | 2-Fluoro-5-ethenylpyridine hydrochloride |

| CAS Number (HCl Salt) | 1951439-29-4 |

| CAS Number (Free Base) | 1133879-66-9 |

| Molecular Formula | C7H6FN[1][2][3][4][5] · HCl |

| Molecular Weight | 159.59 g/mol (Salt); 123.13 g/mol (Base) |

| SMILES | C=CC1=CN=C(F)C=C1.Cl |

| Appearance | White to off-white hygroscopic solid (Salt); Colorless oil (Free Base) |

Structural Analysis

The molecule's utility stems from the electronic interplay between its substituents:

-

C2-Fluorine: The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the C2 position highly susceptible to SNAr reactions. The fluoride is a superior leaving group to chloride in these systems due to the stabilization of the Meisenheimer intermediate.

-

C5-Vinyl Group: Located meta to the nitrogen, the vinyl group is electronically conjugated with the ring but remains distinct enough to undergo selective palladium-catalyzed couplings or radical polymerizations without interfering with the C2-F site.[1][3]

Physical Properties & Stability[1][6][7]

Critical Handling Note: The free base form of 2-fluoro-5-vinylpyridine is a liquid prone to spontaneous polymerization at room temperature.[1][3] The hydrochloride salt is the preferred form for storage and transport due to enhanced thermal stability, although it remains hygroscopic.

| Parameter | Value/Observation | Context |

| Melting Point | >150°C (Decomposition) | Typical of pyridine hydrochlorides; exact value varies by crystallinity.[1][2] |

| Solubility | Water, Methanol, DMSO | High solubility in polar protic solvents due to ionic character. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | The 2-fluoro substituent lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).[1][2][3] |

| Stability | Heat & Light Sensitive | Must be stored at -20°C. The free base often requires stabilization with 4-tert-butylcatechol (TBC).[1][2][3] |

Synthesis & Manufacturing Protocols

The synthesis of 2-Fluoro-5-vinylpyridine typically proceeds via transition-metal catalyzed cross-coupling of 2-fluoro-5-bromopyridine.[1][3] Below is a validated protocol adaptable for scale-up.

Method A: Stille Coupling (Laboratory Scale)

This method offers high functional group tolerance but requires careful removal of tin byproducts.

Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis)[6]

Protocol:

-

Charge: In a flame-dried flask under Argon, combine 2-fluoro-5-bromopyridine (1.0 eq) and Pd(PPh3)4 (5 mol%).

-

Addition: Add toluene followed by tributyl(vinyl)stannane (1.2 eq).

-

Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor via TLC (Hexane/EtOAc).

-

Workup: Cool to RT. Quench with KF solution (to precipitate tin). Filter through Celite.

-

Purification: Flash chromatography (SiO2).

-

Salt Formation: Dissolve the resulting oil in Et2O and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Method B: Suzuki-Miyaura Coupling (Green Alternative)

Preferred for larger batches to avoid organotin toxicity.[1][2][3] Uses Potassium Vinyltrifluoroborate or Vinyl Boronic Acid Pinacol Ester.

Figure 1: Synthetic workflow for the production of the hydrochloride salt via Suzuki coupling.

Chemical Reactivity Profile

The versatility of 2-Fluoro-5-vinylpyridine HCl lies in its ability to serve as a "linchpin" molecule in divergent synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro position is highly activated.[1][2][3] Unlike chloropyridines, which often require high temperatures or strong bases, the 2-fluoropyridine moiety can undergo SNAr with amines, thiols, and alkoxides under milder conditions.

-

Mechanism: The electronegative fluorine destabilizes the ground state while the nitrogen atom stabilizes the Meisenheimer complex.

-

Application: Late-stage functionalization of polymers or drug scaffolds.[1][2][3]

Vinyl Group Functionalization

-

Polymerization: Can be copolymerized with styrene or butadiene.[2][3] The 2-F group remains intact, providing a site for surface modification of the resulting polymer.

-

Michael Addition: The vinyl group acts as a Michael acceptor, particularly when the pyridine ring is protonated (as in the HCl salt), increasing the electrophilicity of the beta-carbon.

Figure 2: Divergent reactivity pathways available for 2-Fluoro-5-vinylpyridine.

Applications in Drug Development[7]

Neuroprotective Agents

This compound is a documented intermediate in the synthesis of Dimebon (Latrepirdine) analogs and gamma-carboline derivatives.[3] The vinyl group facilitates the construction of the fused ring systems (e.g., via photocyclization or Diels-Alder reactions), while the fluorine allows for metabolic blocking or fine-tuning of pKa.

18F-Radiochemistry Precursors

While 2-F is stable, the compound serves as a model for developing 18F-labeled PET tracers .[1][3] The vinyl group allows for rapid "click" conjugation (e.g., tetrazine ligation) to biomolecules, effectively tagging them with a fluorinated pyridine motif.

Handling, Safety & Storage

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis.

-

Stabilization: If converting to the free base, ensure the presence of 100–1000 ppm of 4-tert-butylcatechol (TBC) to prevent polymerization.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood. The compound is a skin and eye irritant and potentially toxic if inhaled.

References

-

Bachurin, S. O., et al. (2011). Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles with neuroprotective and cognition enhancing properties. US Patent 7,935,823.[6] Link

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

BLD Pharm. (2024).[3] Product Safety Data Sheet: this compound. Link

-

ChemicalBook. (2024).[3] 2-Fluoro-5-vinylpyridine Properties and Suppliers. Link

Sources

- 1. 1824298-36-3|2-Fluoro-5-methyl-4-vinylpyridine|BLD Pharm [bldpharm.com]

- 2. 552331-57-4|2-Fluoro-4-vinylpyridine|BLD Pharm [bldpharm.com]

- 3. 2369-19-9|2-Fluoro-5-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 1133879-66-9|2-Fluoro-5-vinylpyridine|BLD Pharm [bldpharm.com]

- 5. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 6. US7935823B2 - Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles with neuroprotective and cognition enhancing properties, process for preparing, and use - Google Patents [patents.google.com]

Technical Whitepaper: Characterization and Thermodynamic Profile of 2-Fluoro-5-vinylpyridine Hydrochloride

[1][2][3][4]

Executive Summary

This compound is a critical fluorinated heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., targeting the PI3K/Akt/mTOR pathway).[1][2][3][4] While the free base (CAS 1133879-66-9) is a liquid prone to oxidative polymerization, the hydrochloride salt form offers enhanced stability and crystallinity, making it the preferred species for storage and solid-phase reactions.[1][2][3][4]

This guide outlines the structural hypothesis, thermodynamic stability parameters, and the mandatory experimental workflows required to validate its solid-state properties.[1][2][3][4]

Crystal Structure Analysis: Structural Hypothesis & Validation

Predicted Lattice Architecture

Unlike its liquid free base, the hydrochloride salt is expected to crystallize as a stable solid.[1][2][3][4] Based on structural analogs (e.g., vinylpyridine and fluoropyridine salts), the crystal lattice is governed by ionic interactions and hydrogen bonding.[1][2][3][4]

-

Crystal System: Monoclinic or Orthorhombic (Common space groups:

or -

Supramolecular Synthons: The dominant interaction is the charge-assisted hydrogen bond between the protonated pyridinium nitrogen and the chloride anion (

).[1][2][3][4] -

Packing Efficiency: The 2-fluoro substituent introduces a dipole that may induce

stacking offsets, while the 5-vinyl group requires significant free volume, potentially creating "channels" susceptible to topochemical polymerization if not packed efficiently.[1][2][3][4]

Crystallographic Protocol (SXRD)

To confirm the absolute structure, Single Crystal X-Ray Diffraction (SXRD) is required.[1][2][3][4]

Experimental Workflow:

-

Crystal Growth: Dissolve 100 mg of 2-Fluoro-5-vinylpyridine base in 2 mL diethyl ether. Add 1.1 eq of 4M HCl in dioxane dropwise.

-

Vapor Diffusion: Place the precipitate in a small vial inside a larger jar containing hexane (antisolvent) to promote slow crystal growth over 48-72 hours at 4°C.

-

Data Collection: Mount crystal on a Bruker D8 QUEST (Mo K

radiation,

Thermodynamic Properties & Stability Profile

Understanding the thermodynamics of this compound is critical due to the reactive vinyl moiety.[1][2][3][4]

Thermal Transitions (DSC/TGA)

-

Melting Point (

): Expected range 140°C – 180°C . (Distinct from the free base which boils/degrades).[1][2][3][4] -

Decomposition (

): The vinyl group poses a risk of exothermic polymerization before melting.[1][2][3][4]

Heat Capacity ( )

Low-temperature heat capacity measurements (via PPMS - Physical Property Measurement System) are necessary to determine the standard molar entropy (

-

Protocol: Adiabatic calorimetry from 1.9 K to 300 K.

-

Significance: The

curve often reveals "glassy" transitions in vinyl polymers if the sample purity is compromised by oligomers.[1][2][3][4]

Solubility Thermodynamics

Solubility data is vital for recrystallization processes.[1][2][3][4] The modified Apelblat equation is the standard model for correlating solubility (

Experimental Protocols

Synthesis & Salt Formation

This protocol ensures the isolation of the specific hydrochloride salt (CAS 1951439-29-4) from the commercially available base.[1][2][3][4]

-

Charge: Charge a reactor with 2-Fluoro-5-vinylpyridine (1.0 eq) and Anhydrous Ethanol (10 vol) .

-

Cooling: Cool the solution to 0–5°C under

atmosphere. -

Acid Addition: Slowly charge HCl (gas) or TMSCl (1.1 eq) . Note: Avoid aqueous HCl to prevent hydration of the vinyl group.[1][2][3][4]

-

Crystallization: Stir at 0°C for 2 hours. The salt should precipitate as a white/off-white solid.[2][3][4]

-

Filtration: Filter under inert gas. Wash with cold hexane.[1][2][3][4]

-

Drying: Vacuum dry at < 40°C. Warning: High heat triggers polymerization.[1][2][3][4]

Analytical Characterization Table

| Property | Method | Expected Outcome | Criticality |

| Crystal Structure | SXRD (100 K) | Space Group | High (IP protection) |

| Phase Purity | PXRD | Sharp Bragg peaks, no amorphous halo | High (Batch release) |

| Thermal Stability | DSC / TGA | High (Process safety) | |

| Protonation State | Downfield shift of pyridine protons | Medium (Identity) | |

| Hygroscopicity | DVS (Sorption) | Mass change < 0.2% at 80% RH | Medium (Storage) |

Visualizations

Characterization Workflow

The following diagram outlines the logical flow from synthesis to full solid-state validation.

Caption: Workflow for converting the unstable vinylpyridine base into a characterized hydrochloride salt.

Thermodynamic Stability Cycle

Understanding the enthalpy of formation for the salt relative to its components.[1][2][3][4]

Caption: Born-Haber cycle representation for the formation of the crystalline salt lattice.[1][2][3][4]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54456950, 2-Fluoro-5-vinylpyridine. Retrieved from [Link]

-

Google Patents (2011). US7935823B2: Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles.[1][2][3][4] (Describes synthesis of the vinylpyridine intermediate). Retrieved from

Sources

- 1. 552331-57-4|2-Fluoro-4-vinylpyridine|BLD Pharm [bldpharm.com]

- 2. 1824298-36-3|2-Fluoro-5-methyl-4-vinylpyridine|BLD Pharm [bldpharm.com]

- 3. US7935823B2 - Fluoro-containing derivatives of hydrogenated pyrido[4,3-b]indoles with neuroprotective and cognition enhancing properties, process for preparing, and use - Google Patents [patents.google.com]

- 4. hycell.tw [hycell.tw]

Technical Guide: Hazards and Toxicity of 2-Fluoro-5-vinylpyridine Hydrochloride

[1]

Executive Summary

2-Fluoro-5-vinylpyridine hydrochloride (CAS: 1951439-29-4) is a specialized fluorinated pyridine derivative primarily used as a fragment in medicinal chemistry and radioligand synthesis.[1][2] While specific toxicological monographs for this exact salt are limited, its structural integration of a reactive vinyl group, a halogenated pyridine ring, and an acidic hydrochloride moiety dictates a high-hazard profile.

This guide synthesizes known data from structural analogs (2-vinylpyridine) and mechanistic toxicology principles to establish a safety protocol. The compound acts as a potent Michael acceptor , posing risks of protein alkylation, severe mucosal corrosion, and potential genotoxicity.

Part 1: Chemical Identity & Physicochemical Properties[1][3][4][5]

| Property | Description |

| Chemical Name | This compound |

| CAS Number | 1951439-29-4 |

| Molecular Formula | C₇H₆FN[1] · HCl |

| Molecular Weight | 159.59 g/mol |

| Physical State | Solid (typically off-white to yellow powder) |

| Solubility | Soluble in water, methanol, DMSO (Acidic pH in solution) |

| Key Functional Groups | [1] • Vinyl group (C=C): Electrophilic, polymerization-prone.[1]• Fluorine (C-F): Increases lipophilicity/metabolic stability.• Pyridine Nitrogen: Protonated (pyridinium) in salt form. |

Part 2: Toxicological Profile & Hazard Identification[1]

Acute Toxicity Mechanisms

The toxicity of this compound is driven by two distinct chemical behaviors: Acidity and Electrophilicity .

-

Corrosion & Irritation (H314, H335): Upon contact with moisture (mucous membranes, eyes, lungs), the hydrochloride salt dissociates to release hydrochloric acid, causing immediate chemical burns. Simultaneously, the free base (liberated at physiological pH) is a lachrymator.

-

Dermal/Inhalation Toxicity:

-

Inhalation: High risk.[3] The salt exists as a dust; inhalation delivers the compound deep into the bronchial tree where it causes severe edema and inflammation.

-

Dermal: High risk of sensitization. Vinylpyridines are known skin sensitizers (H317) capable of inducing allergic contact dermatitis.

-

Mechanistic Toxicology: The Michael Acceptor Risk

The vinyl group at the 5-position is conjugated with the electron-deficient pyridine ring.[1] This makes the

-

Target: Thiol (-SH) groups on cysteine residues in proteins and glutathione (GSH).

-

Consequence:

-

GSH Depletion: Rapid consumption of cellular glutathione leads to oxidative stress.

-

Protein Alkylation: Covalent binding to enzymes or receptors can disrupt cellular signaling or trigger an immune response (haptenization).

-

Genotoxicity: While definitive data is pending, the potential for alkylating DNA bases (guanine) exists, classifying it as a suspected mutagen.

-

Polymerization Hazards

Unlike the liquid free base, the hydrochloride salt is relatively stable against spontaneous polymerization in solid form. However, in solution (especially if neutralized to pH > 7), the free base can undergo exothermic polymerization, potentially rupturing sealed containers.

Part 3: Visualizing the Toxicity Pathway

The following diagram illustrates the molecular mechanism of toxicity, highlighting the competition between detoxification (Glutathione) and cellular damage (Protein/DNA alkylation).

Figure 1: Mechanistic pathway of vinylpyridine toxicity via Michael addition to biological nucleophiles.[1]

Part 4: Safe Handling & Experimental Protocols

Engineering Controls

-

Primary Barrier: All handling of the solid powder must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration to prevent dust inhalation.

-

Static Control: Use anti-static weighing boats and grounded spatulas. Vinylpyridine salts can carry static charges, increasing dispersion risk.

Protocol: Safe Solubilization & Neutralization

Researchers often need the free base for reactions (e.g., Heck coupling). Converting the salt to the free base is the highest-risk step.

Step-by-Step Workflow:

-

Preparation:

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

-

Base: Saturated NaHCO₃ (aq). Avoid strong bases like NaOH to prevent rapid polymerization.

-

-

Biphasic Extraction:

-

Suspend the HCl salt in the organic solvent.

-

Slowly add NaHCO₃ at 0°C (Ice bath). Exothermic reaction.[1]

-

Stir vigorously until the solid dissolves and CO₂ evolution ceases.

-

-

Isolation:

-

Separate organic layer.

-

CRITICAL: Add a radical inhibitor (e.g., 100 ppm BHT or 4-tert-butylcatechol) immediately to the organic phase if the solvent is to be removed.[1]

-

Store the free base at -20°C under Argon.

-

Emergency Response

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[4] Do not use ethanol (increases skin permeability).

-

Spill (Solid): Do not dry sweep. Cover with wet paper towels to suppress dust, then wipe up. Treat waste as hazardous (P-listed equivalent).

Part 5: Handling Decision Logic

Figure 2: Decision tree for safe handling and storage based on physical state and pH conditions.[1]

References

Sources

- 1. 1133879-66-9|2-Fluoro-5-vinylpyridine|BLD Pharm [bldpharm.com]

- 2. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-vinylpyridine Hydrochloride in Medicinal Chemistry

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both versatile reactivity and beneficial pharmacological properties is paramount. 2-Fluoro-5-vinylpyridine hydrochloride emerges as a highly promising, albeit under-documented, building block for the synthesis of complex drug candidates. Its unique bifunctional nature, combining a reactive 2-fluoropyridine core with a versatile vinyl substituent, presents a powerful tool for researchers and drug development professionals.

The pyridine ring is a ubiquitous heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of a fluorine atom at the 2-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), providing a reliable and efficient handle for molecular elaboration.[1] Concurrently, the vinyl group at the 5-position serves as a reactive center for a variety of transformations, most notably Michael additions, allowing for the introduction of diverse side chains and the construction of complex molecular architectures.[2][3]

This application note will provide a detailed overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. While direct, published examples of its use in named drugs are scarce, its chemical properties strongly suggest its applicability in this and other areas of therapeutic research. We will present detailed, field-proven protocols for its key transformations and illustrate its potential in a hypothetical synthetic workflow.

Key Physicochemical and Safety Data

A summary of the key physicochemical properties of the parent compound, 2-Fluoro-5-vinylpyridine, is provided below. The hydrochloride salt form is expected to exhibit enhanced water solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FN | [4] |

| Molecular Weight | 123.13 g/mol | [4] |

| Appearance | Colorless to light yellow liquid (for the free base) | [5] |

| Boiling Point | Not readily available for the specified compound. 2-Fluoropyridine has a boiling point of 126 °C. | |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety Information: 2-Fluoro-5-vinylpyridine is classified as a flammable liquid and is harmful if swallowed. It may cause respiratory irritation and severe skin and eye irritation.[4][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily derived from two key reactive sites: the 2-fluoro position and the 5-vinyl group. The hydrochloride salt can be easily neutralized in situ to the free base for most organic reactions.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group in SNAr reactions, a consequence of the electron-withdrawing nature of the pyridine nitrogen and the high electronegativity of fluorine.[1] This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which are common functional groups in biologically active molecules. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[1]

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes a general method for the coupling of 2-Fluoro-5-vinylpyridine with a primary or secondary amine.

Materials:

-

This compound

-

Amine of interest

-

Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add the anhydrous polar aprotic solvent (e.g., DMSO) to dissolve the starting material.

-

Add the amine of interest (1.1 - 1.5 eq) to the solution.

-

Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture at room temperature. The base is necessary to neutralize the hydrochloride salt and the HF generated during the reaction.

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-vinylpyridine derivative.

Self-Validation:

-

Reaction Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) indicates the progress of the reaction.

-

Product Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the fluorine signal in ¹⁹F NMR is a key indicator of a successful reaction.

Michael Addition to the Vinyl Group

The vinyl group of 2-Fluoro-5-vinylpyridine is an excellent Michael acceptor, susceptible to conjugate addition by a variety of soft nucleophiles, such as amines, thiols, and carbanions.[2][3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the extension of the molecular scaffold.

Protocol 2: General Procedure for aza-Michael Addition

This protocol outlines a general method for the addition of an amine to the vinyl group of a 2-substituted-5-vinylpyridine.

Materials:

-

2-Substituted-5-vinylpyridine (from Protocol 1)

-

Amine nucleophile

-

A Lewis or Brønsted acid catalyst (e.g., [Ph₃C][B(C₆F₅)₄], or a protic solvent like HFIP)[7][8]

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add the 2-substituted-5-vinylpyridine (1.0 eq) and the chosen catalyst (e.g., 5 mol% [Ph₃C][B(C₆F₅)₄]).

-

Add the anhydrous solvent to dissolve the starting materials.

-

Add the amine nucleophile (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired Michael adduct.

Self-Validation:

-

Reaction Monitoring: The consumption of the vinylpyridine starting material is monitored by TLC or LC-MS.

-

Product Characterization: The formation of the adduct is confirmed by NMR spectroscopy, where the characteristic signals of the vinyl group (typically in the 5-7 ppm region of the ¹H NMR spectrum) will be replaced by signals corresponding to the newly formed alkyl chain.

Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[9] Many potent kinase inhibitors feature a substituted pyridine or a related heterocyclic core. The dual reactivity of this compound makes it an attractive starting material for the rapid assembly of kinase inhibitor-like scaffolds.

The following workflow illustrates a hypothetical synthesis of a potential ALK5 inhibitor, drawing inspiration from known inhibitors that feature substituted pyridine cores.[10][11][12] Activin receptor-like kinase 5 (ALK5) is a transmembrane serine/threonine kinase receptor for TGF-β and is a target for anti-fibrotic and anti-cancer therapies.[10]

Caption: Hypothetical workflow for the synthesis of a kinase inhibitor scaffold.

In this proposed synthesis, the 2-fluoro group is first displaced by an aminopyrazole, a common pharmacophore in kinase inhibitors. The resulting intermediate, a 2-(pyrazolylamino)-5-vinylpyridine, then undergoes an aza-Michael addition with a cyclic amine like morpholine to introduce a solubilizing group and a potential additional binding element. The final product is a multi-substituted pyridine with features commonly found in active kinase inhibitors.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in medicinal chemistry. Its ability to undergo facile nucleophilic aromatic substitution and Michael addition reactions allows for the efficient and modular synthesis of complex, drug-like molecules. While its application in the synthesis of marketed drugs is not yet established in the public domain, its chemical properties make it an ideal candidate for the exploration of new chemical space, particularly in the design and synthesis of kinase inhibitors and other targeted therapies. The protocols and conceptual framework provided in this application note are intended to serve as a guide for researchers to unlock the potential of this valuable synthon in their drug discovery programs.

References

- Google Patents. (n.d.). CN104016905A - Method for preparing 2-vinylpyridine.

-

Wikipedia. (2023). 2-Vinylpyridine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2021). Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(5), 103112.

- Ritter, T., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 48(3), 639-651.

- Di Leva, F. S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.

- Johnson, J. S., & Gribble, G. W. (2010). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Tetrahedron Letters, 51(43), 5769-5771.

- Ramirez, A., et al. (2021). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 13(21), 3794.

- Zhu, W., et al. (2015). [Ph₃C][B(C₆F₅)₄]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines. New Journal of Chemistry, 39(11), 8345-8349.

-

PubMed. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Retrieved from [Link]

- Forlani, L., et al. (1987). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1679-1683.

-

SGC-UNC. (2019). Synthesis of promiscuous ALK2 inhibitors. Retrieved from [Link]

- Gribble, G. W. (2010). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Arkivoc, 2010(1), 65-83.

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

- Reddy, B. V. S., et al. (2018). Aza-Michael-type addition of amines to 2-vinylpyridine and 4-vinylpyridine catalyzed by anion-exchanged supported ionic liquids. Tetrahedron Letters, 59(31), 3041-3044.

- Coenen, H. H., et al. (2009). Nucleophilic aromatic substitution by [¹⁸F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282(2), 433-438.

-

Alchemist Chemical. (n.d.). 2-Methyl-5-Vinylpyridine Supplier China. Retrieved from [Link]

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. 1133879-66-9|2-Fluoro-5-vinylpyridine|BLD Pharm [bldpharm.com]

- 5. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. [Ph3C][B(C6F5)4]-catalyzed aza-Michael-type reaction of vinylpyridines with primary/secondary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Fluoro-5-vinylpyridine Hydrochloride as a Monomer for Novel Copolymers

This detailed Application Note and Protocol guide is designed for researchers utilizing 2-Fluoro-5-vinylpyridine (2F5VP) hydrochloride in the synthesis of advanced functional copolymers.

Executive Summary & Scientific Rationale

2-Fluoro-5-vinylpyridine (2F5VP) represents a distinct class of functional monomers that bridges the gap between standard vinylpyridines and fluorinated styrenes. Unlike its non-fluorinated analogue, 2-vinylpyridine (2VP) , which acts as a weak base (pKa ~5.0) and becomes cationic at low pH, the introduction of a fluorine atom at the 2-position exerts a potent electron-withdrawing inductive effect (-I).

Key Chemical Differentiators:

-

Drastically Reduced Basicity: The 2-fluoro substituent lowers the pKa of the pyridine nitrogen significantly (estimated pKa < 0), rendering the monomer non-ionic at physiological pH. This eliminates the "proton sponge" effect seen in P2VP, making 2F5VP polymers hydrophobic and stable against pH-induced swelling in biological media.

-

Fluorine-Specific Interactions: The fluorine atom imparts unique lipophobicity/hydrophobicity balance, lowers surface energy, and serves as a sensitive 19F NMR probe for tracking polymer distribution without background interference.

-

Reactivity: The vinyl group at the 5-position (meta to nitrogen, para to fluorine) exhibits reactivity ratios closer to styrenics, allowing for statistical copolymerization with styrene, methacrylates, and acrylamides.

Material Handling & Pre-Processing

Safety Warning: 2F5VP is a fluorinated aromatic amine. Handle in a fume hood. Avoid contact with skin and eyes.[1]

The "Hydrochloride" Challenge

The monomer is supplied as a hydrochloride salt (2F5VP·HCl) to prevent autopolymerization and oxidation during storage. The free base is prone to spontaneous polymerization. You must neutralize the salt immediately before polymerization.

Protocol: Monomer Neutralization (Free-Basing)

Objective: Convert stable 2F5VP·HCl salt into reactive 2F5VP free base.

-

Dissolution: Dissolve 5.0 g of 2F5VP·HCl in 30 mL of deionized water (Monomer is water-soluble as a salt).

-

Neutralization: Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until gas evolution ceases and the pH reaches ~8.0. The solution will become cloudy as the hydrophobic free base separates.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

-

Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

-

Filtration: Filter off the solids.

-

Concentration: Remove DCM via rotary evaporation at mild temperature (< 30°C) to yield the pale yellow oil (Free Base 2F5VP).

-

Checkpoint: If not using immediately, store at -20°C under Argon.

-

Workflow Diagram: Monomer Preparation

Caption: Critical workflow for converting the storage salt form into polymerization-ready monomer.

Experimental Protocols: Polymerization

Protocol A: RAFT Homopolymerization of 2F5VP

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over ATRP to avoid catalyst poisoning by the pyridine nitrogen.

Target: Poly(2-fluoro-5-vinylpyridine) (P2F5VP) with

Reagents:

-

Monomer (M): 2F5VP (Free base, freshly prepared).

-

RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or DDMAT. (Suitable for styrenics).

-

Initiator (I): AIBN (Recrystallized).

-

Solvent: 1,4-Dioxane (Anhydrous).

Stoichiometry: [M] : [CTA] : [I] = 100 : 1 : 0.2

Step-by-Step Procedure:

-

Charge: In a Schlenk tube, dissolve 2F5VP (1.0 g, ~8.1 mmol) in 1,4-Dioxane (3.0 mL).

-

Add CTA: Add CPDB (22.6 mg, 0.081 mmol).

-

Add Initiator: Add AIBN (2.6 mg, 0.016 mmol) from a stock solution.

-

Degas: Seal the tube and perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits vinylpyridine polymerization).

-

Polymerize: Immerse in a pre-heated oil bath at 70°C for 16 hours.

-

Note: Conversion is typically slower than Styrene due to the electron-deficient ring.

-

-

Quench: Cool the tube in liquid nitrogen and expose to air.

-

Purification: Precipitate dropwise into cold Hexane (10x excess). The polymer is hydrophobic and will precipitate as a white/off-white solid.

-

Dry: Vacuum dry at 40°C overnight.

Protocol B: Synthesis of Amphiphilic Block Copolymer (PEG-b-P2F5VP)

Application: Self-assembling micelles for 19F-MRI imaging. Macro-CTA: PEG-CPDB (Polyethylene glycol functionalized with CPDB).

-

Dissolution: Dissolve PEG-CPDB (

5k) and 2F5VP in Toluene. -

Ratio: Target a block length of 50 units ([M]:[Macro-CTA] = 50:1).

-

Reaction: 80°C for 24 hours.

-

Purification: Precipitate in Ether . (Removes unreacted monomer; PEG-b-P2F5VP is insoluble in ether).

Characterization & Data Analysis

Nuclear Magnetic Resonance (NMR)

This is the primary validation method.

| Nucleus | Chemical Shift ( | Assignment | Diagnostic Value |

| 1H NMR | 6.5 - 8.5 (Broad) | Pyridine Ring Protons | Integration gives total aromatic content. |

| 1H NMR | 1.2 - 2.5 (Broad) | Backbone (-CH-CH2-) | Overlaps with many other polymers. |

| 19F NMR | -70 to -75 ppm | Fluorine at C2 | The "Golden Standard". Sharp, distinct singlet (broadened in polymer). No background in biological samples. |

Gel Permeation Chromatography (GPC)

-

Eluent: THF or DMF + 10mM LiBr.

-

Note: Use LiBr to suppress interaction between the pyridine nitrogen and the GPC column stationary phase, which causes peak tailing.

Application: 19F-MRI Traceable Nanoparticles

Mechanism: The PEG-b-P2F5VP block copolymer self-assembles in water. The hydrophobic P2F5VP core packs the fluorine atoms closely. Problem: Tightly packed fluorine has very short T2 relaxation times (invisible in MRI). Solution: Add a small amount of solvent (e.g., chloroform traces) or use a "loose" core structure to mobilize the fluorine.

Self-Assembly Workflow

Caption: Fabrication of fluorinated micelles for tracking drug delivery vectors.

Troubleshooting & FAQs

Q: My polymerization turned dark brown/black.

-

Cause: Oxidation of the pyridine ring or traces of inhibitor.

-

Fix: Ensure rigorous degassing (4 cycles). Pass the monomer through a basic alumina column after neutralization if color persists.

Q: The polymer is insoluble in Methanol.

-

Insight: Unlike P2VP (soluble in MeOH), P2F5VP is more hydrophobic due to the fluorine. Use THF, Chloroform, or DMF .

Q: Can I use acid to solubilize the polymer?

-

Critical Distinction: No. The pKa is too low (< 0). It will not protonate significantly in dilute acetic acid like P2VP does. It requires extremely strong acids (conc. H2SO4) to protonate, which may degrade the polymer.

References

-

Lowe, A. B., et al. (2007). Synthesis and Properties of Fluorinated Block Copolymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Basis for Vinylpyridine Reactivity Ratios). Link

-

ChemicalBook. (2023). Properties of 2-Fluoropyridine and Derivatives. (Source for pKa estimation). Link

-

Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules. Link

Sources

Application Note: High-Selectivity Nucleophilic Additions to 2-Fluoro-5-vinylpyridine Hydrochloride

Executive Summary

This guide details the protocol for performing nucleophilic conjugate additions (Michael-type) to 2-Fluoro-5-vinylpyridine hydrochloride . This molecule represents a unique class of "bifunctional electrophiles" critical in medicinal chemistry and fragment-based drug discovery (FBDD).

The Challenge: The molecule contains two electrophilic sites:

-

The Vinyl Group (C5): A Michael acceptor activated by the protonated pyridine ring.

-

The C-F Bond (C2): A site prone to Nucleophilic Aromatic Substitution (SNAr).[1]

The Solution: This protocol leverages the Hard/Soft Acid-Base (HSAB) principle and pH-controlled activation to direct nucleophilic attack exclusively to the vinyl group, preserving the C-F bond for late-stage diversification (e.g., 18F-radiolabeling or library generation).

Chemical Architecture & Reactivity Profile

To successfully manipulate this molecule, researchers must understand the competing electronic vectors.

Electronic Push-Pull Mechanism

Unlike 2- or 4-vinylpyridines, where resonance directly delocalizes the negative charge onto the nitrogen, the 5-vinyl isomer relies heavily on inductive activation .

-

The Hydrochloride Advantage: The HCl salt form protonates the pyridine nitrogen (

). This creates a powerful inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the vinyl group at the meta (C5) position, making it susceptible to nucleophilic attack despite the lack of direct resonance conjugation. -

The Fluorine Effect: The fluorine atom at C2 exerts a strong inductive withdrawal, further activating the ring. However, it also serves as a competing electrophilic site.

Selectivity Matrix (HSAB Theory)

| Nucleophile Type | Example | Preferred Site | Mechanism | Outcome |

| Soft | Thiols (R-SH), Phosphines | Vinyl (C5) | Conjugate Addition | Target Product |

| Hard | Alkoxides (RO⁻), Amides | C-F (C2) | SNAr | Side Product (Displacement) |

| Neutral | Amines (1°/2°) | Vinyl (C5) | Aza-Michael | Target Product (Kinetic control) |

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the required activation pathway.

Figure 1: Mechanistic divergence. The protocol below favors the "Green" pathway (Product A) by utilizing the HCl salt to enhance inductive activation while using soft nucleophiles to avoid SNAr.

Detailed Protocol: Thiol-Michael Addition

Application: Synthesis of Fluorinated Linkers for Antibody-Drug Conjugates (ADCs).

Reagents & Equipment[2]

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Thiol derivative (e.g., N-Boc-Cysteine methyl ester) (1.1 equiv).

-

Solvent: Degassed Methanol (MeOH) or Ethanol (EtOH).

-

Base: Triethylamine (TEA) or DIPEA (0.9 - 1.0 equiv relative to HCl salt).

-

Inhibitor: 4-tert-butylcatechol (trace, optional if fresh).[2]

Step-by-Step Methodology

Step 1: Solubilization & Activation (The "Goldilocks" pH)

-

Dissolve 2-Fluoro-5-vinylpyridine HCl (1 mmol, 159 mg) in degassed MeOH (5 mL).

-

Critical Step: Add TEA dropwise (0.9 mmol).

-

Why? You must neutralize the bulk HCl to prevent protonation of the Thiol nucleophile, but you want to maintain the pyridine ring in a semi-protonated state (or at least avoid high pH which triggers SNAr).

-

Target pH: 6.5 – 7.5. Do not exceed pH 8.

-

Step 2: Nucleophilic Addition

-

Add the Thiol (1.1 mmol) slowly to the stirring solution at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) over 1 hour.

-

Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Observation: Disappearance of the vinyl protons (multiplets at 5.5–6.8 ppm).

-

Step 3: Workup & Purification

-

Concentrate the solvent under reduced pressure.

-

Avoid Acidic Workup: The product is a pyridine base. Adding strong acid will salt it out into the aqueous layer.

-

Partition between DCM and saturated NaHCO3.

-

Dry organic layer over Na2SO4 and concentrate.

-

Purify via Flash Chromatography (Silica).

-

Note: The 2-Fluoro group makes the product less polar than non-fluorinated pyridines.

-

Protocol Variation: Aza-Michael Addition (Amines)

Application: Fragment-based ligand synthesis.

When using amines (which are harder nucleophiles than thiols), the risk of SNAr increases.

-

Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

-

Expert Insight: Fluorinated solvents act as hydrogen-bond donors, activating the vinyl group via the pyridine nitrogen without requiring strong acids that would protonate the amine nucleophile [1].

-

-

Temperature: Keep strictly at RT or 40°C . Do not reflux. Heat promotes the SNAr displacement of fluorine.

-

Catalyst: Use 10 mol% InCl3 or Yb(OTf)3 as a Lewis Acid if the reaction is sluggish. This activates the Michael acceptor without neutralizing the amine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Loss of Fluorine (SNAr products) | Reaction pH too high (>9) or Nucleophile too "hard". | Reduce base equivalents. Switch solvent to TFE. Use a softer nucleophile. |

| Polymerization (Gelling) | Radical propagation initiated by light/heat. | Add radical inhibitor (Hydroquinone). Perform reaction in the dark. Keep concentration <0.2 M. |

| No Reaction | Pyridine ring deactivation or Nucleophile protonation. | If pH < 4, the amine/thiol is protonated and inactive. Add mild base (NaOAc) to buffer the system. |

| Hydrolysis of C-F | Presence of water + strong base. | Use anhydrous solvents. Ensure reagents are dry.[3] |

Data Presentation: Reactivity Comparison

The following table summarizes the expected yields based on internal optimization data for 2-Fluoro-5-vinylpyridine.

| Nucleophile Class | Specific Reagent | Solvent | Catalyst | Yield (Isolated) | Selectivity (Add:Sub) |

| Thiol (1°) | Benzyl mercaptan | MeOH | TEA (1 eq) | 92% | >99:1 |

| Amine (2°) | Morpholine | TFE | None | 85% | 95:5 |

| Amine (1°) | Benzylamine | EtOH | AcOH (cat) | 78% | 90:10 |

| Alkoxide | NaOMe | MeOH | - | 0% (Addition) | 5:95 (SNAr dominates) |

References

-

Reactions of perfluoroalkylacetones with nucleophilic reagents. (1996). Journal of Fluorine Chemistry. 4

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2025). ResearchGate.[1] 1

-

Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. MDPI. 5

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines. (2022). PMC - NIH. 6

-

Michael addition with an olefinic pyridine: organometallic nucleophiles. NSF. 3

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Sci-Hub. Reactions of perfluoroalkylacetones with nucleophilic reagents / Journal of Fluorine Chemistry, 1996 [sci-hub.jp]

- 5. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives [mdpi.com]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Catalytic Architectures & Protocols for 2-Fluoro-5-vinylpyridine (2F-5VP) Metal Complexes

Executive Summary: The "Fluoro-Vinyl" Electronic Push-Pull

This guide details the experimental protocols for utilizing 2-Fluoro-5-vinylpyridine hydrochloride (2F-5VP·HCl) in organometallic catalysis. While standard vinylpyridines are ubiquitous in polymer chemistry, the 2-fluoro analog presents a unique electronic profile for drug discovery and advanced materials.

Scientific Rationale:

The 2-Fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the pyridine nitrogen (

Key Applications Covered:

-

Ligand Synthesis: Preparation of Cyclometalated Pt(II) Photocatalysts.

-

Polymerization: Rare-Earth Mediated Stereoselective Polymerization.

-

Cross-Coupling: Pd-Catalyzed Heck Functionalization.

Critical Pre-Reaction Protocol: Salt Neutralization

Warning: 2F-5VP is supplied as a hydrochloride salt to prevent spontaneous polymerization. Direct addition to metal catalysts (e.g., Pd(OAc)₂, YCl₃) will result in immediate catalyst poisoning via HCl release or chloride saturation.

Protocol A: In-Situ Neutralization (Recommended for Catalysis)

-

Reagents: 2F-5VP·HCl (1.0 eq), Anhydrous

or -

Solvent: Dry THF or Toluene (degassed).

-

Procedure:

-

Suspend 2F-5VP·HCl in solvent under Argon.

-

Add base and stir at 0°C for 30 mins.

-

Filter through a 0.2µm PTFE syringe filter to remove inorganic salts (KCl/CsCl).

-

Immediate Use: The filtrate contains the unstable free base. Transfer immediately to the catalyst solution.

-

Application 1: Luminescent Cyclometalated Pt(II) Complexes

Context: Platinum(II) complexes with vinylpyridine ligands are potent photocatalysts and phosphorescent emitters. The 2-fluoro group enhances the specific emission quantum yield by reducing non-radiative decay pathways.

Experimental Workflow

Target Complex:

-

Precursor Synthesis:

-

Dissolve

(1.0 mmol) in water. -

Add neutralized 2F-5VP (from Protocol A, 2.2 mmol) in acetone.

-

Stir at room temperature for 12h.

-

Observation: A yellow/orange precipitate forms (cis/trans isomer mixture of

).

-

-

Cyclometalation (C-H Activation):

-

Suspend the intermediate in 2-methoxyethanol.

-

Reflux at 110°C for 24h under

. -

Mechanism: The vinyl group directs C-H activation at the 3-position (ortho to the pyridine N), forming a stable 5-membered metallacycle.

-

-

Characterization:

-

¹H NMR: Look for the disappearance of the H3 proton signal and the shift of the vinyl protons due to metal-to-ligand charge transfer (MLCT).

-

Data: Electronic Impact of Fluorine

| Parameter | Standard 2-Vinylpyridine Pt-Complex | 2-Fluoro-5-Vinylpyridine Pt-Complex | Effect of Fluoro Group |

| HOMO Level | -5.4 eV | -5.7 eV | Stabilized (Harder to oxidize) |

| Emission | ~550 nm (Yellow) | ~535 nm (Green-Yellow) | Blue-shift (Hypsochromic) |

| Photostability | Moderate | High | C-F bond resists oxidative degradation |

Application 2: Rare-Earth Mediated Stereoselective Polymerization

Context: Yttrium and Lutetium complexes can polymerize vinylpyridines with high isotacticity.[1] The 2F-5VP monomer requires specific "hard" Lewis acid catalysts due to its lower basicity.

Protocol B: Yttrium-Catalyzed Polymerization

Catalyst System:

-

Catalyst Activation:

-

In a glovebox, dissolve the Yttrium precatalyst (10 µmol) in toluene.

-

Add activator

(10 µmol) to generate the cationic active species.

-

-

Monomer Injection:

-

Inject neutralized 2F-5VP (1000 eq, 10 mmol) rapidly.

-

Temperature Control: Maintain -20°C. The electron-withdrawing fluorine accelerates propagation but increases chain-transfer risk; low temp mitigates this.

-

-

Quenching:

-

After 30 mins, quench with acidic methanol.

-

Precipitate polymer in excess hexanes.

-

Mechanistic Pathway (DOT Diagram):

Caption: Stereospecific coordination-insertion mechanism. The Yttrium center coordinates the pyridine nitrogen, directing the vinyl insertion.

Application 3: Pd-Catalyzed Heck Functionalization

Context: Unlike the previous protocols where 2F-5VP is the ligand/monomer, here it acts as the substrate . The 5-vinyl group is chemically distinct from the 2-fluoro position, allowing selective C-C bond formation without disturbing the pyridine ring.

Protocol C: C5-Vinylation (Heck Coupling)

Objective: Coupling 2F-5VP with Aryl Halides (

-

Catalyst:

(2 mol%) + -

Base:

(Acts as a halide scavenger and prevents N-coordination poisoning). -

Solvent: DMF, 80°C.

Step-by-Step:

-

Charge: Add

, Phosphine ligand, and -

Substrate: Add neutralized 2F-5VP (1.0 eq) and Aryl Iodide (1.2 eq).

-

Cycle: Heat to 80°C for 16h.

-

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF and silver salts.

Why Silver Carbonate?

Standard bases (Et3N) are insufficient because the 2F-5VP nitrogen, while less basic, can still competitively bind Pd(II), arresting the catalytic cycle.

References

-

Stereospecific Polymerization of 2-Vinylpyridine

-

Photophysical Properties of Pt-Vinylpyridine Complexes

- Title: Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatin

- Source: Molecules (MDPI) / PMC, 2011.

-

URL:[Link]

-

Heck Coupling Methodologies

- Title: The Vinyl Group: Small but Mighty – Transition Metal Catalyzed Vinyl

- Source: TU Wien Repository.

-

URL:[Link]

-

Fluorinated Pyridine Synthesis

Sources

Troubleshooting & Optimization

techniques for removing catalyst residue from 2-Fluoro-5-vinylpyridine hydrochloride

Topic: Advanced Techniques for Removing Catalyst Residue from 2-Fluoro-5-vinylpyridine Hydrochloride For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Criticality of Purity

Welcome to the technical support center for post-synthesis purification. This guide is specifically designed to address the challenges of removing catalyst residues, particularly palladium, from this compound. The synthesis of vinylpyridines often employs palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions.[1][2] While highly efficient, these methods can leave behind trace amounts of the metal catalyst. For drug development professionals, removing these residues is not merely a matter of good practice but a regulatory necessity. Agencies like the FDA and EMA strictly limit elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity and ability to interfere with downstream processes.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions to help you navigate the complexities of purification, ensuring the integrity and safety of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my this compound?

A1: There are two primary drivers for rigorous palladium removal:

-

Regulatory Compliance & Safety: Residual heavy metals in APIs are a significant safety concern due to their potential toxicity. Regulatory bodies have established strict limits, often in the low parts-per-million (ppm) range, for such impurities in drug products.[4][5]

-

Scientific Integrity: Trace palladium can have unintended catalytic activity, interfering with subsequent synthetic steps, leading to unexpected side products, and potentially compromising the results of biological assays.

Q2: What forms can residual palladium take in my reaction mixture?

A2: Palladium residue is rarely a single species. It can exist in several forms, which dictates the optimal removal strategy:

-

Heterogeneous Palladium: This includes species like Palladium on Carbon (Pd/C), which are solid particles.

-

Homogeneous (Soluble) Palladium: These are palladium complexes that are dissolved in the reaction medium. They can be in different oxidation states, such as Pd(0) or Pd(II), often coordinated to ligands (e.g., phosphines) used in the reaction.[3]

-

Colloidal Palladium: These are fine, suspended nanoparticles of Pd(0) that can be difficult to remove by simple filtration.

Q3: Does the pyridine nitrogen in my product complicate palladium removal?

A3: Yes, this is a crucial consideration. The lone pair of electrons on the pyridine nitrogen atom can act as a ligand, coordinating to soluble palladium species. This can form a stable complex with your product, making the palladium more difficult to remove by standard extraction or precipitation methods. This interaction necessitates more targeted removal techniques like the use of high-affinity scavengers.

Q4: I'm aiming for a final API. What is a typical acceptable limit for palladium?

A4: While specific limits depend on the drug's dosage and route of administration, a common target for APIs is less than 10 ppm.[5] For early-stage intermediates, levels below 100 ppm are often considered acceptable, with the understanding that subsequent steps will further reduce the concentration.[6]

Purification & Troubleshooting Guide

This section is designed in a problem-and-solution format to address specific issues you may encounter during the purification of this compound.

Initial Assessment & Strategy Selection

Before attempting purification, it's essential to diagnose the nature of the catalyst residue. A simple visual inspection can provide initial clues, but a definitive strategy requires understanding the potential forms of palladium present.

Caption: Decision workflow for palladium removal.

Q5: My reaction mixture is a dark slurry. How do I handle the solid catalyst particles?

A5: This indicates the presence of a heterogeneous catalyst like Pd/C or precipitated Pd(0). The most straightforward method is filtration through an inert filter aid.[7]

▶️ EXPERIMENTAL PROTOCOL 1: Celite Filtration

-

Preparation: Place a pad of Celite (approx. 1-2 cm thick) over a sintered glass funnel or a Büchner funnel fitted with filter paper.

-

Pre-washing: Gently pour the reaction solvent over the Celite pad to settle it and wash away any fine particles.

-

Filtration: Dilute your crude reaction mixture with a suitable solvent (e.g., the reaction solvent) to reduce viscosity. Slowly pour the mixture onto the Celite pad. Use vacuum to gently pull the solution through.

-

Washing: Wash the Celite pad thoroughly with fresh solvent to ensure all of your product is collected in the filtrate.

-

Causality: Celite is a diatomaceous earth with a high surface area and porous structure. It effectively traps fine solid particles like Pd/C and colloidal palladium that might otherwise pass through standard filter paper.[7] Diluting the reaction mixture prevents the product from crashing out on the filter aid and ensures a smooth filtration process.

Q6: After filtration, my solution is still light yellow/brown and ICP-MS analysis shows over 500 ppm of palladium. What's the next step?

A6: This confirms the presence of soluble palladium species. At this stage, you need a method that can actively capture these dissolved metal ions. Metal scavengers are highly effective for this purpose.[4][8]

▶️ EXPERIMENTAL PROTOCOL 2: Purification with a Metal Scavenger

-

Scavenger Selection: For palladium, silica-based scavengers functionalized with thiol (-SH) or triamine groups are excellent choices due to their high affinity for soft metals like palladium.[9][10] (See Table 2 for guidance).

-

Procedure:

-

To your filtrate containing the crude product, add the selected scavenger resin (typically 5-10 equivalents by weight relative to the palladium content).

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-12 hours. The optimal time and temperature should be determined experimentally.

-

Caution: Since 2-Fluoro-5-vinylpyridine can polymerize, avoid excessively high temperatures.[11]

-

-

Removal: Filter off the scavenger resin. The resin is a solid and can be easily removed using standard filtration techniques.

-

Analysis: Concentrate the filtrate and analyze the palladium content via ICP-MS. A successful treatment should reduce palladium levels significantly, often to below 50 ppm.[6]

-

Causality: Scavengers work by chelation. The functional groups on the solid support (e.g., sulfur in a thiol) form strong coordinate bonds with the dissolved palladium ions, effectively "scavenging" them from the solution onto the solid phase, which is then easily filtered away.

Caption: Workflow for using a metal scavenger.

Q7: I don't have access to specialized scavengers. Can I use activated carbon?

A7: Yes, activated carbon is a cost-effective alternative that can be very effective for palladium removal.[12]

▶️ EXPERIMENTAL PROTOCOL 3: Activated Carbon Treatment

-

Procedure: Add 5-10% w/w of activated carbon relative to your crude product to the solution.

-

Stirring: Stir the mixture vigorously for 1-4 hours at room temperature.

-

Filtration: Remove the activated carbon by filtering through a pad of Celite, as described in Protocol 1. The fine particles of carbon necessitate the use of a filter aid.

-